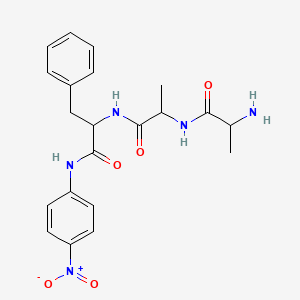

Ala-ala-phe-p-nitroanilide

Description

BenchChem offers high-quality Ala-ala-phe-p-nitroanilide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ala-ala-phe-p-nitroanilide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-[2-(2-aminopropanoylamino)propanoylamino]-N-(4-nitrophenyl)-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O5/c1-13(22)19(27)23-14(2)20(28)25-18(12-15-6-4-3-5-7-15)21(29)24-16-8-10-17(11-9-16)26(30)31/h3-11,13-14,18H,12,22H2,1-2H3,(H,23,27)(H,24,29)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMYMOVDNWWDGFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Mechanism of Action of Ala-Ala-Phe-p-Nitroanilide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Ala-Ala-Phe-p-nitroanilide and its more commonly utilized derivative, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA). This chromogenic substrate is a valuable tool in the study of proteolytic enzymes, particularly chymotrypsin and other chymotrypsin-like serine proteases.

Core Mechanism of Action

The fundamental principle behind the use of Ala-Ala-Phe-p-nitroanilide and its derivatives lies in its function as a chromogenic substrate. The peptide sequence, terminating in a p-nitroanilide (pNA) group, is specifically recognized and cleaved by certain proteases. The core mechanism can be summarized as follows:

-

Enzyme-Substrate Binding: The peptide portion of the substrate, Ala-Ala-Phe, binds to the active site of the protease. The specificity of this interaction is determined by the enzyme's preference for certain amino acid residues. Chymotrypsin, for instance, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids like phenylalanine (Phe).[1] The Ala-Ala sequence provides the context for this specific cleavage.

-

Catalytic Cleavage: The protease catalyzes the hydrolysis of the amide bond between the C-terminal phenylalanine residue and the p-nitroanilide group.[1] This reaction is a classic example of serine protease catalysis, involving a catalytic triad in the enzyme's active site.

-

Release of Chromophore: The enzymatic cleavage releases p-nitroaniline (pNA). In its free form, p-nitroaniline is a yellow-colored compound that absorbs light maximally at a wavelength of approximately 405-410 nm.[2]

-

Spectrophotometric Detection: The rate of the enzymatic reaction is determined by measuring the increase in absorbance at 405-410 nm over time. This rate is directly proportional to the activity of the enzyme in the sample.[3]

The N-succinyl modification on the N-terminus of the peptide, as in N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, primarily serves to increase the substrate's solubility in aqueous solutions, making it more suitable for use in standard biochemical assays.[2]

Enzyme Specificity

While primarily used as a substrate for α-chymotrypsin , N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide can also be cleaved by a range of other proteases, including:

-

Fungal chymotrypsin-like serine proteases

-

Human leukocyte elastase does not hydrolyze this substrate.

This broad reactivity necessitates the use of specific inhibitors or control experiments to ensure that the measured activity is attributable to the enzyme of interest, especially when working with complex biological samples.

Quantitative Data: Kinetic Parameters

The efficiency of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide as a substrate for various enzymes can be described by its Michaelis-Menten constant (Km), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km value generally signifies a higher affinity of the enzyme for the substrate.

| Enzyme | Km Value |

| α-Chymotrypsin | 60 µM[2] |

| Cathepsin G | 1.7 mM[2] |

| Chymase | 4 mM[2] |

Signaling and Reaction Pathway

The enzymatic cleavage of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a direct hydrolytic reaction and does not involve a signaling pathway in the traditional sense. The following diagram illustrates the reaction.

Enzymatic cleavage of the chromogenic substrate.

Experimental Protocols

Below is a generalized protocol for a chymotrypsin activity assay using a chromogenic p-nitroanilide substrate. This protocol may need to be optimized for specific experimental conditions.

Materials:

-

α-Chymotrypsin solution of unknown concentration

-

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide solution (stock solution dissolved in a suitable solvent like DMSO or DMF)[5]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)[5]

-

Microplate reader or spectrophotometer capable of reading absorbance at 405-410 nm[3]

-

96-well microplate or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare the assay buffer and equilibrate to the desired reaction temperature (e.g., 25°C or 37°C).[6]

-

Dilute the N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide stock solution to the desired final concentration in the assay buffer.

-

Prepare serial dilutions of the chymotrypsin sample in the assay buffer.

-

-

Assay Setup:

-

To each well of the microplate, add a specific volume of the assay buffer.

-

Add the chymotrypsin dilution to the wells.

-

Include a blank control containing only the assay buffer and substrate to measure non-enzymatic hydrolysis.

-

To initiate the reaction, add the substrate solution to each well.

-

-

Measurement:

-

Data Analysis:

-

For each chymotrypsin concentration, calculate the rate of change in absorbance over time (ΔA/min) from the linear portion of the reaction curve.[3]

-

Subtract the rate of the blank control from the rates of the enzyme-containing samples.

-

The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (approximately 8,800 M⁻¹cm⁻¹ at pH 7.5 and 410 nm), c is the concentration, and l is the path length.

-

Experimental Workflow

The following diagram outlines the typical workflow for a chymotrypsin activity assay.

Workflow for a chymotrypsin activity assay.

References

- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 2. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]

- 3. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 4. scientificlabs.ie [scientificlabs.ie]

- 5. researchgate.net [researchgate.net]

- 6. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 7. assaygenie.com [assaygenie.com]

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, a valuable tool in protease research and drug discovery. This document details its chemical structure, physicochemical properties, and its application in enzymatic assays, including detailed experimental protocols and kinetic data.

Chemical Identity and Physicochemical Properties

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is a synthetic tetrapeptide derivative that serves as a chromogenic substrate for several serine proteases. Its structure consists of a succinyl group at the N-terminus, the peptide sequence Alanine-Alanine-Proline-Phenylalanine, and a p-nitroanilide group at the C-terminus. The succinyl group enhances its solubility in aqueous solutions, making it suitable for various biochemical assays.

The enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroanilide group by a protease releases the yellow-colored p-nitroaniline molecule. The rate of p-nitroaniline release, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity.

Below is a summary of the key chemical and physical properties of N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide.

| Property | Value |

| IUPAC Name | 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid[1] |

| Molecular Formula | C₃₀H₃₆N₆O₉[1][2] |

| Molecular Weight | 624.64 g/mol [3][4] |

| CAS Number | 70967-97-4[3] |

| Appearance | White to light yellow powder[4] |

| Solubility | Soluble in N,N-dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3][5] |

| Storage Temperature | -20°C[3][4] |

Mechanism of Action and Applications

N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide is widely used as a substrate to assay the activity of chymotrypsin-like serine proteases. The peptide sequence Ala-Ala-Pro-Phe mimics the natural cleavage sites of enzymes such as chymotrypsin and cathepsin G.

The core application of this compound lies in the kinetic analysis of these enzymes and the screening of their inhibitors. The release of p-nitroaniline provides a continuous and straightforward method to monitor enzymatic activity.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Suc-AAPF-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide, commonly abbreviated as Suc-AAPF-pNA, is a highly utilized chromogenic substrate in biochemical and pharmaceutical research. Its specific peptide sequence makes it a valuable tool for the kinetic analysis of various serine proteases, particularly chymotrypsin and cathepsin G. This technical guide provides a comprehensive overview of the physical and chemical properties of Suc-AAPF-pNA, detailed experimental protocols for its use, and a summary of its kinetic parameters with key enzymes.

Core Physical and Chemical Properties

Suc-AAPF-pNA is a synthetic tetrapeptide derivative. The succinyl group at the N-terminus enhances its solubility and stability, while the p-nitroanilide (pNA) moiety at the C-terminus serves as a chromogenic reporter.[1] Enzymatic cleavage of the amide bond between the phenylalanine and p-nitroanilide releases the yellow-colored p-nitroaniline, which can be quantified spectrophotometrically.[1][2]

Table 1: Physical and Chemical Properties of Suc-AAPF-pNA

| Property | Value | References |

| Synonyms | Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, Suc-Ala-Ala-Pro-Phe-NA | [3][4] |

| CAS Number | 70967-97-4 | [1][2][3][4][5] |

| Molecular Formula | C30H36N6O9 | [3][4][5][6] |

| Molecular Weight | 624.64 g/mol | [2][4][5][6] |

| Appearance | White to off-white or faint yellow crystalline solid/powder | [2][3] |

| Melting Point | 184-187 °C | |

| Purity | ≥95% | [3] |

| λmax (Substrate) | 314 nm | [3] |

| λmax (Product - pNA) | 405-410 nm | [1][3][7] |

| Molar Extinction Coefficient (ε) | For p-nitroaniline at 410 nm, pH 7.5: 8,800 M⁻¹cm⁻¹ | |

| Solubility | DMF: 5 mg/mLDMSO: 5 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mLEthanol: 120 mg/mLWater: Insoluble | [3][8] |

| Storage and Stability | Store at -20°C for up to 4 years. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. Avoid repeated freeze-thaw cycles. | [2][3][8] |

Enzymatic Hydrolysis and Kinetic Parameters

Suc-AAPF-pNA is a substrate for several proteases, but it is not hydrolyzed by human leukocyte elastase. The specificity of the peptide sequence allows for the targeted study of chymotrypsin-like serine proteases. The enzymatic reaction involves the hydrolysis of the peptide bond C-terminal to the phenylalanine residue.

Figure 1: Enzymatic cleavage of Suc-AAPF-pNA by chymotrypsin.

The kinetic parameters of this reaction, particularly the Michaelis constant (Km), provide insight into the affinity of the enzyme for the substrate. A lower Km value indicates a higher affinity.

Table 2: Kinetic Parameters for Enzymatic Cleavage of Suc-AAPF-pNA

| Enzyme | Km Value | References |

| Chymotrypsin | 60 µM | [3][9][10] |

| Cathepsin G | 1.7 mM | [2][3][5][8][9][10] |

| Chymase | 4 mM | [3][9][10] |

| Cyclophilin | Not explicitly quantified, but is a known substrate. | [3][9][10] |

| Subtilisins | Not explicitly quantified, but is a known substrate. | [3][9] |

Experimental Protocols

The following section details a standard protocol for determining the activity of chymotrypsin using Suc-AAPF-pNA. This protocol can be adapted for other enzymes and for inhibitor screening studies.

I. Preparation of Stock Solutions

-

Substrate Stock Solution (10 mM): Dissolve Suc-AAPF-pNA in fresh DMSO to a final concentration of 10 mM.[1] Aliquot and store at -20°C in the dark to prevent degradation from light and repeated freeze-thaw cycles.[1][2]

-

Enzyme Stock Solution: Prepare a stock solution of chymotrypsin by dissolving it in 1 mM HCl to a concentration of 0.1 g/L. This solution is stable for over two weeks at 2-8°C.[11] Immediately before the assay, dilute the stock solution with 1 mM HCl to the desired working concentration.[11]

-

Assay Buffer (100 mM Tris-HCl, pH 8.6): Prepare a solution of 100 mM Tris in water and adjust the pH to 8.6 with HCl.[2] Some protocols may recommend a pH of 7.5 or 8.3 depending on the specific experimental goals.[11][12] The addition of 10 mM CaCl₂ can also be included to enhance enzyme stability.[2]

II. Enzyme Activity Assay Procedure

-

Reaction Setup: In a 96-well microplate or a cuvette, prepare the reaction mixture. A typical reaction mixture includes the assay buffer, the enzyme solution, and the substrate. The final volume can be adjusted as needed (e.g., 200 µL for a microplate).[1]

-

Initiation of Reaction: Add the Suc-AAPF-pNA working solution to the reaction mixture to achieve the desired final concentration (e.g., 200 µM).[1] The reaction is typically initiated by the addition of the enzyme.

-

Incubation: Incubate the reaction at a constant temperature, such as 25°C or 37°C.[2][11]

-

Data Acquisition: Measure the absorbance of the solution at 405-410 nm using a spectrophotometer or microplate reader.[1][3] Record the absorbance at regular time intervals (e.g., every minute) for a set duration to obtain a progress curve.[1]

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve (absorbance vs. time). The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the change in absorbance, ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹), c is the change in concentration of p-nitroaniline, and l is the path length of the cuvette or well.

Figure 2: Experimental workflow for enzyme kinetics using Suc-AAPF-pNA.

Conclusion

Suc-AAPF-pNA is a robust and reliable chromogenic substrate for the study of chymotrypsin and other related serine proteases. Its well-defined physical and chemical properties, coupled with established experimental protocols, make it an indispensable tool for enzyme kinetics, inhibitor screening, and drug development. The data and methodologies presented in this guide are intended to support researchers in the effective application of Suc-AAPF-pNA in their scientific endeavors.

References

- 1. glpbio.com [glpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. N-琥珀酰-丙酰氨-丙酰氨-脯酰氨-苯丙氨酸对硝基酰苯胺 - 25,100,250,500 mg,聚乙烯瓶封装 [sigmaaldrich.com]

- 5. Suc-Ala-Ala-Pro-Phe-pNA | CAS#:70967-97-4 | Chemsrc [chemsrc.com]

- 6. N-succinyl-ala-ala-pro-phe-p-nitroanilide | C30H36N6O9 | CID 5496888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Enzo Life Sciences Suc-AAPF-pNA (25mg), Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 8. selleckchem.com [selleckchem.com]

- 9. SUC-ALA-ALA-PRO-PHE-PNA | 70967-97-4 [chemicalbook.com]

- 10. cpcscientific.com [cpcscientific.com]

- 11. coachrom.com [coachrom.com]

- 12. Cleavage of Peptide Bonds bearing Ionizable Amino Acids at P1 by Serine Proteases with Hydrophobic S1 Pocket - PMC [pmc.ncbi.nlm.nih.gov]

Ala-ala-phe-p-nitroanilide molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Ala-ala-phe-p-nitroanilide, a chromogenic substrate commonly utilized in biochemical assays.

Core Molecular Data

The fundamental molecular properties of Ala-ala-phe-p-nitroanilide are summarized below.

| Property | Value |

| Molecular Formula | C₂₁H₂₅N₅O₅[1][2] |

| Molecular Weight | 427.45 g/mol [1][2] |

Experimental Protocols and Visualizations

Ala-ala-phe-p-nitroanilide is a chemical compound, and as such, concepts like signaling pathways are not applicable. It serves as a substrate in enzymatic assays, particularly for studying protease activity.[2] The experimental protocols would be specific to the enzyme and assay being conducted, rather than inherent to the compound itself. Therefore, detailed, universal experimental protocols or signaling pathway diagrams are not relevant for this topic.

References

Synthesis and Application of Ala-Ala-Phe-p-nitroanilide: A Technical Guide for Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis, purification, characterization, and application of the chromogenic tripeptide substrate, Alaninyl-Alaninyl-Phenylalanine-p-nitroanilide (Ala-Ala-Phe-pNA). This peptide is a valuable tool in protease research and drug discovery, particularly for assays involving chymotrypsin-like serine proteases.

Introduction

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes. The ability to accurately measure protease activity is fundamental to understanding their function and for the development of therapeutic inhibitors. Chromogenic substrates, which release a colored product upon enzymatic cleavage, provide a straightforward and continuous method for monitoring enzyme kinetics. Ala-Ala-Phe-p-nitroanilide is a synthetic substrate designed to be specifically cleaved by certain proteases after the phenylalanine residue, releasing the yellow chromophore p-nitroaniline (pNA). The rate of pNA formation, measured spectrophotometrically, is directly proportional to the protease activity.

This guide provides detailed protocols for the chemical synthesis of Ala-Ala-Phe-pNA via Solid-Phase Peptide Synthesis (SPPS), its subsequent purification and characterization, and its use in a typical protease assay.

Chemical Synthesis of Ala-Ala-Phe-p-nitroanilide

The synthesis of Ala-Ala-Phe-pNA is most efficiently achieved using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[1][2][3] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[4]

Synthesis Workflow

The overall workflow for the synthesis of Ala-Ala-Phe-pNA is depicted below.

Experimental Protocol: Synthesis

Materials:

-

Fmoc-p-nitroanilide functionalized resin (e.g., Rink Amide resin)

-

Fmoc-Phe-OH

-

Fmoc-Ala-OH

-

N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) and Diisopropylethylamine (DIEA) as coupling reagents

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT) (optional, as a scavenger)

-

Diethyl ether (cold)

Procedure:

-

Resin Swelling: Swell the Fmoc-p-nitroanilide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10-20 minutes. Drain and repeat once.

-

Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove residual piperidine.

-

Amino Acid Coupling (Phenylalanine):

-

Pre-activate Fmoc-Phe-OH (3 equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

-

Perform a Kaiser test to confirm complete coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin as described in step 3.

-

Repeat for Alanine: Repeat the deprotection (step 2), washing (step 3), and coupling (step 4) steps sequentially for the two alanine residues using Fmoc-Ala-OH.

-

Final Fmoc Deprotection: After the final alanine coupling, perform a final Fmoc deprotection as described in step 2.

-

Final Washing: Wash the resin with DMF (3x), DCM (3x), and finally with methanol (3x). Dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge the mixture to pellet the crude peptide.

-

Wash the peptide pellet with cold diethyl ether and dry under vacuum.

-

Purification and Characterization

The crude peptide requires purification to remove byproducts from the synthesis. Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for this purpose.

Experimental Protocol: Purification and Characterization

Materials:

-

Crude Ala-Ala-Phe-pNA

-

Water (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

RP-HPLC system with a C18 column

-

Mass spectrometer (e.g., ESI-MS)

Procedure:

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

-

Purify the peptide by RP-HPLC using a gradient of acetonitrile in water with 0.1% TFA. A typical gradient is 5% to 95% acetonitrile over 30 minutes.

-

Collect fractions corresponding to the major peak.

-

-

Characterization:

-

Purity Analysis: Analyze the purified fractions by analytical RP-HPLC to determine purity.

-

Mass Spectrometry: Confirm the identity of the peptide by mass spectrometry. The expected molecular weight for Ala-Ala-Phe-pNA (C22H27N5O5) is approximately 457.48 g/mol .

-

-

Lyophilization: Lyophilize the pure fractions to obtain the final product as a white to off-white powder.

Expected Data

| Parameter | Expected Value/Result |

| Purity (RP-HPLC) | >95% |

| Molecular Weight (ESI-MS) | [M+H]⁺ ≈ 458.5 m/z |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO or DMF |

Protease Assay Using Ala-Ala-Phe-p-nitroanilide

This substrate is particularly useful for assaying chymotrypsin and other proteases with similar substrate specificity, such as neutrophil elastase.[5][6][7] The assay is based on the enzymatic hydrolysis of the amide bond C-terminal to the phenylalanine residue, which releases p-nitroaniline (pNA). The rate of pNA release is monitored by measuring the increase in absorbance at 405-410 nm.[8][9]

Principle of the Assay

The enzymatic reaction and the subsequent detection are illustrated below.

Experimental Protocol: Protease Assay

Materials:

-

Purified Ala-Ala-Phe-pNA

-

Protease of interest (e.g., chymotrypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader or spectrophotometer

Procedure:

-

Substrate Stock Solution: Prepare a concentrated stock solution of Ala-Ala-Phe-pNA in DMSO (e.g., 10 mM).

-

Enzyme Preparation: Prepare a working solution of the protease in the assay buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.

-

Assay Setup:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the enzyme solution to the appropriate wells.

-

Include a negative control with no enzyme.

-

-

Initiate Reaction: Add the substrate solution to each well to initiate the reaction. The final substrate concentration should be optimized, but a starting point is typically around 100-200 µM.

-

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C) and measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

-

Convert the rate of absorbance change to the rate of pNA formation using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.[10][11]

-

Quantitative Data for Assay

| Parameter | Value | Reference |

| Wavelength of Max Absorbance (pNA) | 405-410 nm | [8][9] |

| Molar Extinction Coefficient (ε) of pNA | 8,800 M⁻¹cm⁻¹ at 410 nm, pH 7.5 | [10] |

| Typical Substrate Concentration | 0.1 - 1.0 mM | [11] |

| Typical Assay pH | 7.5 - 8.5 | [8][11] |

Conclusion

Ala-Ala-Phe-p-nitroanilide is a versatile and effective chromogenic substrate for the continuous monitoring of certain protease activities. The synthesis of this tripeptide can be reliably achieved through standard solid-phase peptide synthesis protocols. When coupled with a well-defined purification and characterization strategy, high-purity substrate can be obtained for use in sensitive and reproducible protease assays. The protocols and data presented in this guide provide a comprehensive resource for researchers and professionals in the field of enzymology and drug development.

References

- 1. solid phase peptide synthesis [biosyn.com]

- 2. bachem.com [bachem.com]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biotage.com [biotage.com]

- 5. scbt.com [scbt.com]

- 6. The Inhibition of Neutrophil Elastase Ameliorates Mouse Liver Damage Due to Ischemia and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neutrophil elastase - Wikipedia [en.wikipedia.org]

- 8. coachrom.com [coachrom.com]

- 9. bachem.com [bachem.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. jabonline.in [jabonline.in]

Technical Guide: Solubility and Application of Ala-Ala-Phe-p-Nitroanilide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of the chromogenic substrate, N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA), in Dimethyl Sulfoxide (DMSO) and various aqueous buffers. Additionally, it outlines detailed experimental protocols for its use in enzymatic assays.

Core Topic: Solubility of N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide is a widely used synthetic peptide substrate for serine proteases, most notably chymotrypsin and related enzymes.[1][2] Its utility lies in the p-nitroanilide (pNA) moiety, which, upon enzymatic cleavage from the peptide, releases a yellow-colored product that can be quantified spectrophotometrically at 405 nm.[1][3] The succinyl group at the N-terminus enhances the substrate's solubility in aqueous solutions.[3]

Data Presentation: Solubility Summary

The following table summarizes the known solubility data for N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide in DMSO and aqueous solutions. It is crucial to note that for many applications, a concentrated stock solution is first prepared in DMSO and then diluted into the final aqueous assay buffer.[2][4]

| Solvent | Reported Concentration | Remarks |

| Dimethyl Sulfoxide (DMSO) | 20 mM | A stock solution at this concentration can be prepared and stored at 4°C.[2] It is also suggested to prepare a 10 mM stock solution in DMSO for storage in the freezer.[4] |

| N,N-Dimethylformamide (DMF) | 25 mg/mL | Results in a clear, light yellow solution.[2] |

| Distilled Water | 4 mg/mL | |

| 0.2 M Tris-HCl buffer, pH 8.0 | 10 mM | Aqueous solutions are best prepared immediately before use.[2] A 1 mM solution in this buffer shows spontaneous hydrolysis of about 0.1% per day at 4°C.[2] |

| 5% (v/v) Dimethylformamide in buffer | Soluble | |

| 0.10 M HEPES buffer, pH 7.5 | Diluted from DMSO stock | Used for the assay of cathepsin G.[2] |

Experimental Protocols

General Peptide Solubilization Strategy

The solubility of a peptide is largely determined by its amino acid composition.[5][6][7][8] A general approach to solubilizing a new peptide involves a stepwise process:

-

Initial Assessment : Analyze the peptide sequence for acidic (Asp, Glu), basic (Arg, Lys, His), and hydrophobic residues.[5][6][7][9]

-

Water First : Attempt to dissolve a small amount of the peptide in sterile, distilled water.[9]

-

Aqueous Buffers : If insoluble in water, try common biological buffers such as Phosphate-Buffered Saline (PBS) or Tris buffer at a neutral pH.[6]

-

pH Adjustment : For acidic peptides (net negative charge), a slightly basic buffer or the addition of a small amount of dilute ammonium hydroxide or ammonium bicarbonate may aid dissolution.[6][7][8] For basic peptides (net positive charge), a slightly acidic solution, such as 10% acetic acid, can be used.[5][8]

-

Organic Solvents : For very hydrophobic or neutral peptides, a small amount of an organic solvent like DMSO, DMF, or acetonitrile may be necessary to initially dissolve the peptide.[8][9] This concentrated stock can then be carefully diluted into the desired aqueous buffer.[9] It is recommended to keep the final concentration of the organic solvent low in the assay to avoid affecting enzyme activity.[8]

-

Physical Methods : Sonication and gentle warming can also be employed to aid dissolution.[6]

Protocol for Chymotrypsin Activity Assay using Suc-AAPF-pNA

This protocol is adapted from standard procedures for measuring chymotrypsin activity using a chromogenic substrate.[2][10][11]

Materials:

-

N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Substrate)

-

α-Chymotrypsin (Enzyme)

-

Dimethyl Sulfoxide (DMSO)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.8, containing 0.2 M CaCl₂)

-

Microplate reader or spectrophotometer capable of reading at 405 nm

Procedure:

-

Substrate Stock Solution Preparation : Prepare a 10 mM stock solution of Suc-AAPF-pNA in DMSO.[4] Store this stock solution at -20°C.

-

Enzyme Preparation : Dissolve α-chymotrypsin in a suitable cold, dilute acid (e.g., 1 mM HCl) to the desired concentration.[10][11] Keep the enzyme solution on ice.

-

Reaction Mixture Preparation : In a microplate well or a cuvette, prepare the reaction mixture by adding the assay buffer.

-

Substrate Addition : Dilute the substrate stock solution into the assay buffer to the final desired concentration (e.g., 0.1 to 1 mM).

-

Enzyme Initiation : Initiate the reaction by adding a small volume of the chymotrypsin solution to the reaction mixture.

-

Kinetic Measurement : Immediately place the microplate or cuvette in the spectrophotometer and measure the increase in absorbance at 405 nm over time.[12] The rate of p-nitroaniline release is directly proportional to the chymotrypsin activity.[1]

-

Data Analysis : Calculate the rate of the reaction (ΔA405/min) from the linear portion of the absorbance versus time plot. The concentration of p-nitroaniline produced can be calculated using its molar extinction coefficient (ε), which is typically 8,800 M⁻¹cm⁻¹ at pH 7.5.[2][3]

Mandatory Visualizations

Enzymatic Cleavage of Suc-AAPF-pNA

The following diagram illustrates the enzymatic reaction where chymotrypsin cleaves the p-nitroanilide group from the Suc-AAPF-pNA substrate.

Caption: Enzymatic cleavage of Suc-AAPF-pNA by α-Chymotrypsin.

General Experimental Workflow for a Chymotrypsin Assay

This diagram outlines the typical workflow for performing a chymotrypsin activity assay using a chromogenic substrate.

Caption: General workflow for a chymotrypsin activity assay.

References

- 1. Buy N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (EVT-334774) | 70967-97-4 [evitachem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | 70967-97-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. biobasic.com [biobasic.com]

- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 7. Solubility Guidelines for Peptides [sigmaaldrich.com]

- 8. jpt.com [jpt.com]

- 9. genscript.com [genscript.com]

- 10. Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1) [sigmaaldrich.com]

- 11. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

- 12. A continuous colorimetric assay for rhinovirus-14 3C protease using peptide p-nitroanilides as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Chymotrypsin Activity Assay

Topic: Ala-Ala-Phe-p-Nitroanilide Chymotrypsin Activity Assay Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Chymotrypsin is a serine protease that plays a crucial role in digestion by hydrolyzing peptide bonds, primarily at the carboxyl side of aromatic amino acids such as tyrosine, tryptophan, and phenylalanine. The enzymatic activity of chymotrypsin can be quantitatively determined using a chromogenic substrate like N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide. In this assay, chymotrypsin cleaves the amide bond between the phenylalanine and the p-nitroanilide group. This cleavage releases p-nitroaniline (pNA), a yellow-colored product that can be measured spectrophotometrically at 405-410 nm.[1][2][3] The rate of p-nitroaniline formation is directly proportional to the chymotrypsin activity in the sample.[1] This protocol provides a detailed method for determining chymotrypsin activity using a p-nitroanilide-based substrate.

Materials and Reagents

Reagents

| Reagent | Supplier | Catalog Number (Example) |

| α-Chymotrypsin (from bovine pancreas) | Sigma-Aldrich | C4129 |

| N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate) | Sigma-Aldrich | S7388 |

| Tris-HCl | Sigma-Aldrich | T5941 |

| Calcium Chloride (CaCl₂) | Sigma-Aldrich | C1016 |

| Hydrochloric Acid (HCl) | Sigma-Aldrich | H1758 |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |

| Ultrapure Water | --- | --- |

Equipment

-

Spectrophotometer or microplate reader capable of measuring absorbance at 405-410 nm

-

Thermostatted cuvette holder or incubator (37°C)

-

Pipettes and tips

-

Cuvettes or 96-well microplate

-

pH meter

-

Vortex mixer

Experimental Protocols

Reagent Preparation

-

Assay Buffer (50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0):

-

Dissolve 6.05 g of Tris base in 800 mL of ultrapure water.

-

Add 2.94 g of CaCl₂ dihydrate and stir until dissolved.

-

Adjust the pH to 8.0 at 25°C with 1 M HCl.

-

Bring the final volume to 1 L with ultrapure water.

-

This buffer can be stored at 2-8°C for up to two months.[1]

-

-

Substrate Stock Solution (100 mM N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide):

-

Chymotrypsin Stock Solution (1 mg/mL):

-

Dissolve α-chymotrypsin in cold 1 mM HCl to a concentration of 1 mg/mL.[5]

-

Prepare fresh daily and keep on ice.

-

-

Working Chymotrypsin Solution:

-

Immediately before use, dilute the chymotrypsin stock solution with the Assay Buffer to the desired concentration (e.g., 10 µg/mL). The final concentration in the assay will depend on the specific activity of the enzyme lot.

-

Assay Procedure

-

Set up the Spectrophotometer:

-

Prepare the Reaction Mixture:

-

Pipette the following reagents into a cuvette or a well of a microplate:

-

| Reagent | Volume (for 1 mL total volume) | Final Concentration |

| Assay Buffer | 880 µL | 50 mM Tris-HCl, 20 mM CaCl₂ |

| Substrate Stock Solution (100 mM) | 10 µL | 1 mM |

| Ultrapure Water | 100 µL | --- |

-

Initiate the Reaction:

-

Pre-incubate the reaction mixture at 37°C for 5 minutes.[1]

-

To start the reaction, add 10 µL of the working chymotrypsin solution to the reaction mixture.

-

Mix immediately by gently pipetting or inverting the cuvette.

-

-

Measure Absorbance:

-

Immediately start recording the absorbance at 410 nm every 30 seconds for 5-10 minutes.[4]

-

-

Prepare a Blank Control:

-

Prepare a blank reaction by adding 10 µL of the Assay Buffer instead of the chymotrypsin solution to the reaction mixture.

-

Measure the absorbance of the blank under the same conditions.

-

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the chymotrypsin activity assay.

| Parameter | Value | Reference |

| Substrate | N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide | [2] |

| Substrate Concentration | 1 mM | [3] |

| Enzyme | α-Chymotrypsin | [5] |

| Assay Buffer | 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0 | [3] |

| Temperature | 37°C | [1] |

| Wavelength for Absorbance | 410 nm | [3] |

| Molar Extinction Coefficient of p-nitroaniline | 8,800 M⁻¹cm⁻¹ | [2][3] |

Data Analysis

-

Calculate the Rate of Reaction (ΔA/min):

-

Plot the absorbance values against time.

-

Determine the initial linear portion of the curve.

-

Calculate the slope of this linear portion to get the rate of change in absorbance per minute (ΔA/min).

-

Subtract the rate of the blank control from the rate of the sample reaction.

-

-

Calculate Chymotrypsin Activity:

-

Use the Beer-Lambert law to calculate the enzyme activity:

Activity (µmol/min/mL) = (ΔA/min * Total Assay Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))

Where:

-

ΔA/min is the rate of absorbance change per minute.

-

Total Assay Volume is the final volume of the reaction mixture.

-

ε is the molar extinction coefficient of p-nitroaniline (8,800 M⁻¹cm⁻¹ at 410 nm).[2][3]

-

Path Length is the light path of the cuvette or microplate well (typically 1 cm).

-

Enzyme Volume is the volume of the chymotrypsin solution added to the reaction.

-

-

Mandatory Visualizations

Signaling Pathway of Chymotrypsin Action

Caption: Catalytic cleavage of the substrate by chymotrypsin.

Experimental Workflow

References

Application Notes and Protocols for Cathepsin G Assay Using N-Succinyl-Ala-Ala-Pro-Phe-pNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cathepsin G is a serine protease primarily found in the azurophilic granules of neutrophils. It plays a significant role in both innate and adaptive immunity, contributing to the degradation of engulfed pathogens, tissue remodeling at sites of inflammation, and antigen processing.[1][2][3] Dysregulation of cathepsin G activity has been implicated in various inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.[4]

This document provides a detailed guide for the enzymatic assay of cathepsin G using the chromogenic substrate N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA).[5][6] The assay is based on the cleavage of the p-nitroanilide (pNA) moiety from the peptide substrate by cathepsin G, resulting in the release of a yellow-colored product that can be quantified spectrophotometrically at 405-410 nm.[7][8] This method offers a rapid, sensitive, and reliable means to measure cathepsin G activity in various samples.[8]

Principle of the Assay

The enzymatic reaction underlying the cathepsin G assay is the hydrolysis of the peptide bond between the phenylalanine residue of the substrate and the p-nitroanilide group. This reaction is catalyzed by cathepsin G, leading to the formation of N-Succinyl-Ala-Ala-Pro-Phe and free p-nitroaniline (pNA). The released pNA has a characteristic absorbance maximum at 405-410 nm, and the rate of its formation is directly proportional to the cathepsin G activity in the sample.

Materials and Reagents

| Reagent | Supplier Example | Catalog Number Example | Storage Temperature |

| N-Succinyl-Ala-Ala-Pro-Phe-pNA | Sigma-Aldrich | S7388 | -20°C |

| Human Cathepsin G | Sigma-Aldrich | C3142 | -20°C |

| HEPES Buffer | Sigma-Aldrich | H3375 | Room Temperature |

| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D-5879 | Room Temperature |

| p-Nitroaniline (pNA) Standard | Sigma-Aldrich | N2128 | Room Temperature |

| 96-well Microplate, Clear, Flat-Bottom | Corning | 3596 | Room Temperature |

| Microplate Reader | N/A | N/A | N/A |

Quantitative Data Summary

Table 1: Kinetic Parameters of Cathepsin G with N-Succinyl-Ala-Ala-Pro-Phe-pNA

| Parameter | Value | Reference |

| K_m_ | 1.7 mM | [9][10] |

Table 2: Recommended Assay Conditions

| Parameter | Recommended Value | Reference(s) |

| pH | 7.5 | |

| Temperature | 37°C | |

| Wavelength | 405 - 410 nm | [7] |

| Substrate Concentration | 0.2 - 2.2 mM | |

| Enzyme Concentration | 0.03 - 0.06 Units/reaction | |

| Solvent for Substrate | Dimethyl Sulfoxide (DMSO) | [11] |

| Final DMSO Concentration | ≤ 11% (v/v) | |

| Molar Extinction Coefficient of pNA | 8,800 M⁻¹cm⁻¹ at pH 7.5 and 410 nm | [5] |

Experimental Protocols

Reagent Preparation

-

Assay Buffer (100 mM HEPES, pH 7.5): Dissolve an appropriate amount of HEPES free acid in deionized water. Adjust the pH to 7.5 at 37°C with 1 M NaOH.

-

Substrate Stock Solution (20 mM): Dissolve N-Succinyl-Ala-Ala-Pro-Phe-pNA in DMSO to a final concentration of 20 mM. Store aliquots at -20°C.

-

Cathepsin G Enzyme Solution: Immediately before use, prepare a solution of cathepsin G in cold deionized water to a concentration of 1.25 - 2.50 units/mL. The final concentration in the assay should be between 0.03 and 0.06 units per reaction.

-

pNA Standard Stock Solution (100 mM): Prepare a 100 mM stock solution of p-nitroaniline in DMSO.

-

Working pNA Standard Solution (5 mM): Dilute the 100 mM pNA standard stock solution with assay buffer to a final concentration of 5 mM.[7]

Standard Curve Preparation

-

Add 0, 2, 4, 6, 8, and 10 µL of the 5 mM working pNA standard solution to separate wells of a 96-well plate.[7]

-

Adjust the volume in each well to 100 µL with Assay Buffer. This will generate standards of 0, 10, 20, 30, 40, and 50 nmol/well of pNA.[7]

-

Read the absorbance at 405 nm.

-

Plot the absorbance values against the corresponding nmol of pNA to generate a standard curve.

Cathepsin G Activity Assay

-

Reaction Setup: In a 96-well plate, prepare the following reaction mixture for each sample, blank, and positive control.

| Component | Test Sample (µL) | Blank (µL) |

| Assay Buffer | 160 | 160 |

| 20 mM Substrate Solution | 20 | 20 |

-

Equilibration: Mix the contents of the wells and equilibrate the plate to 37°C for 5-10 minutes.

-

Initiate Reaction:

-

To the "Test Sample" wells, add 25 µL of the cathepsin G enzyme solution.

-

To the "Blank" wells, add 25 µL of deionized water.

-

-

Measurement: Immediately mix the contents of the wells and start measuring the increase in absorbance at 405 nm (or 410 nm) for approximately 5-10 minutes. Readings can be taken kinetically or as an endpoint measurement after a fixed incubation time. For kinetic assays, determine the rate of reaction (ΔA/min) from the linear portion of the curve.

Calculations

The activity of cathepsin G can be calculated using the following formula, based on the Beer-Lambert law:

Units/mL enzyme = ( (ΔA_405nm_/min_Test_ - ΔA_405nm_/min_Blank_) * Total Volume (mL) * Dilution Factor ) / ( Molar Extinction Coefficient of pNA * Volume of Enzyme (mL) )

Where:

-

ΔA_405nm_/min is the change in absorbance per minute.

-

Total Volume is the final volume of the reaction in the well (in this protocol, 0.205 mL).

-

Dilution Factor is the dilution factor of the enzyme sample.

-

Molar Extinction Coefficient of pNA is 8,800 M⁻¹cm⁻¹ (or 8.8 mM⁻¹cm⁻¹).

-

Volume of Enzyme is the volume of the enzyme solution added to the reaction (in this protocol, 0.025 mL).

Unit Definition: One unit of cathepsin G is defined as the amount of enzyme that hydrolyzes 1.0 µmole of N-Succinyl-Ala-Ala-Pro-Phe-pNA per minute at pH 7.5 and 37°C.

Cathepsin G in Signaling Pathways

Cathepsin G is involved in various physiological and pathological processes through its proteolytic activity on a range of substrates. Below is a simplified representation of some key signaling-related functions of cathepsin G.

Cathepsin G can process chemokines, such as CXCL5 and CCL15, to enhance their chemotactic activity for neutrophils and monocytes.[1] It is also involved in the processing of antigens for presentation by MHC class II molecules on antigen-presenting cells, thereby bridging the innate and adaptive immune responses.[1] Furthermore, cathepsin G can modulate inflammatory responses by cleaving cell surface receptors and other signaling molecules.[2]

Troubleshooting

| Issue | Possible Cause(s) | Solution(s) |

| No or low signal | Inactive enzyme | Use a fresh enzyme preparation. Ensure proper storage at -20°C. |

| Incorrect buffer pH | Prepare fresh buffer and verify the pH is 7.5 at 37°C. | |

| Substrate degradation | Prepare fresh substrate solution. Store aliquots at -20°C and protect from light. | |

| High background | Spontaneous substrate hydrolysis | Run a blank control without the enzyme. Subtract the blank reading from the sample readings. |

| Contaminating proteases in the sample | Purify the sample or use a specific cathepsin G inhibitor to confirm the activity is from cathepsin G. | |

| Non-linear reaction rate | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Perform the assay at a lower temperature or for a shorter duration. | |

| Product inhibition | Analyze the initial reaction rates. | |

| Poor reproducibility | Inaccurate pipetting | Use calibrated pipettes and ensure proper mixing. |

| Temperature fluctuations | Ensure the plate is properly equilibrated to the assay temperature before initiating the reaction. |

Conclusion

The use of N-Succinyl-Ala-Ala-Pro-Phe-pNA provides a robust and straightforward method for quantifying cathepsin G activity. The protocols and data presented here offer a comprehensive guide for researchers in academia and industry to reliably measure the enzymatic function of cathepsin G, facilitating studies on its physiological roles and its potential as a therapeutic target.

References

- 1. Cathepsin G: roles in antigen presentation and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cathepsin G—Not Only Inflammation: The Immune Protease Can Regulate Normal Physiological Processes [frontiersin.org]

- 3. Cathepsin G - Wikipedia [en.wikipedia.org]

- 4. Cathepsin G and Its Role in Inflammation and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. labcompare.com [labcompare.com]

- 7. assaygenie.com [assaygenie.com]

- 8. Cathepsin G Activity Assay Kit (Colorimetric) (NBP2-54849): Novus Biologicals [novusbio.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. researchgate.net [researchgate.net]

Determining Enzyme Kinetics with Suc-AAPF-pNA: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for determining the kinetic parameters of enzymes, particularly serine proteases like chymotrypsin, using the chromogenic substrate N-Succinyl-Alanine-Alanine-Proline-Phenylalanine-p-nitroanilide (Suc-AAPF-pNA). The release of p-nitroaniline (pNA) upon enzymatic cleavage is monitored spectrophotometrically, allowing for the calculation of key kinetic constants such as the Michaelis constant (Kм) and maximum velocity (Vmax). This application note details the assay principle, reagent preparation, a step-by-step experimental workflow, and data analysis procedures.

Introduction

The study of enzyme kinetics is fundamental to understanding enzyme mechanisms, identifying inhibitors, and developing novel therapeutics. Chromogenic substrates that release a colored product upon enzymatic action are invaluable tools for such studies. Suc-AAPF-pNA is a well-established substrate for chymotrypsin and other chymotrypsin-like serine proteases.[1][2] The enzyme hydrolyzes the amide bond between the phenylalanine and the p-nitroaniline moiety, releasing the yellow-colored pNA, which has a maximum absorbance at 405 nm.[2][3] The rate of pNA formation is directly proportional to the enzyme's activity under initial velocity conditions. This allows for the determination of kinetic parameters by measuring the reaction rate at various substrate concentrations.

Assay Principle

The enzymatic reaction involves the cleavage of the Suc-AAPF-pNA substrate by a protease, such as chymotrypsin. The reaction releases p-nitroaniline (pNA), a chromophore that can be quantified by measuring the absorbance at 405 nm.

Reaction Scheme:

Suc-AAPF-pNA + H₂O ---(Enzyme)---> Suc-AAPF-OH + p-nitroaniline

The initial rate of the reaction is determined by monitoring the linear increase in absorbance at 405 nm over a short period. By measuring these initial rates at varying substrate concentrations, the Michaelis-Menten constant (Kм) and the maximum reaction velocity (Vmax) can be determined.

Materials and Reagents

| Reagent/Material | Specifications |

| Enzyme | e.g., α-Chymotrypsin from bovine pancreas |

| Substrate | N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (Suc-AAPF-pNA) |

| Buffer | 0.1 M Tris-HCl, pH 8.0, containing 0.02 M CaCl₂ |

| Solvent for Substrate | Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) |

| Stopping Reagent (optional) | 20% Acetic Acid |

| Equipment | Spectrophotometer (UV-Vis), 1 cm path length cuvettes, incubator or water bath (37°C), micropipettes, timer |

Experimental Protocol

Reagent Preparation

Table 1: Reagent Preparation

| Reagent | Preparation Instructions | Storage |

| Assay Buffer (0.1 M Tris-HCl, pH 8.0, with 0.02 M CaCl₂) | Dissolve 12.11 g of Tris base and 2.94 g of CaCl₂ dihydrate in ~900 mL of deionized water. Adjust the pH to 8.0 with HCl. Bring the final volume to 1 L with deionized water. | 2-8°C |

| Substrate Stock Solution (e.g., 10 mM) | Dissolve a calculated amount of Suc-AAPF-pNA in DMSO or DMF to achieve a 10 mM concentration. For example, for a molecular weight of 693.7 g/mol , dissolve 6.94 mg in 1 mL of solvent. | -20°C, protected from light |

| Enzyme Stock Solution (e.g., 1 mg/mL) | Dissolve the enzyme in cold, dilute HCl (e.g., 1 mM) to the desired concentration. Prepare fresh daily and keep on ice. | 2-8°C for short-term use |

| Working Enzyme Solution | Dilute the enzyme stock solution with assay buffer to the final desired concentration just before use. The optimal concentration should be determined empirically to ensure a linear reaction rate for at least 5-10 minutes. | Use immediately |

| Working Substrate Solutions | Prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations for the kinetic assay (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, 2.0 mM). | Prepare fresh and keep on ice |

Assay Procedure (Initial Rate Method)

-

Set up the Spectrophotometer: Set the spectrophotometer to measure absorbance at 405 nm and equilibrate the cuvette holder to 37°C.

-

Prepare the Reaction Mixture: In a 1 cm cuvette, add the following in order:

-

Assay Buffer (volume to bring the final reaction volume to 1 mL)

-

Working Substrate Solution (e.g., 100 µL of a 10x concentrated solution)

-

-

Equilibrate: Incubate the cuvette containing the buffer and substrate at 37°C for 5 minutes.

-

Initiate the Reaction: Add the working enzyme solution (e.g., 10 µL) to the cuvette, mix quickly by gentle inversion, and immediately start monitoring the absorbance.

-

Measure Absorbance: Record the absorbance at 405 nm every 30 seconds for 5-10 minutes. Ensure the increase in absorbance is linear during the initial phase of the reaction.

-

Control: Run a blank reaction containing all components except the enzyme to account for any non-enzymatic hydrolysis of the substrate. Subtract the rate of the blank from the rates of the enzyme-catalyzed reactions.

-

Repeat for all Substrate Concentrations: Repeat steps 2-6 for each of the different working substrate concentrations.

Data Presentation and Analysis

Calculation of Initial Velocity

The initial velocity (v₀) of the reaction is calculated from the linear portion of the absorbance versus time plot.

-

ΔA₄₀₅/Δt: The change in absorbance at 405 nm per minute.

-

ε: The molar extinction coefficient of p-nitroaniline at 405 nm. A commonly used value is 8,800 M⁻¹cm⁻¹.[1]

-

l: The path length of the cuvette (typically 1 cm).

v₀ (M/min) = (ΔA₄₀₅/Δt) / (ε * l)

Table 2: Example Data for Michaelis-Menten Plot

| [Substrate] (mM) | ΔA₄₀₅/min | Initial Velocity (v₀) (µM/min) |

| 0.05 | 0.044 | 5.0 |

| 0.10 | 0.079 | 9.0 |

| 0.20 | 0.132 | 15.0 |

| 0.50 | 0.220 | 25.0 |

| 1.00 | 0.290 | 33.0 |

| 2.00 | 0.352 | 40.0 |

Determination of Kм and Vmax

The kinetic parameters Kм and Vmax are determined by fitting the initial velocity data to the Michaelis-Menten equation.[4][5][6]

v₀ = (Vmax * [S]) / (Kм + [S])

A common method for determining these parameters is to use a Lineweaver-Burk plot, which is a double reciprocal plot of the Michaelis-Menten equation.[7]

1/v₀ = (Kм/Vmax) * (1/[S]) + 1/Vmax

By plotting 1/v₀ versus 1/[S], a linear graph is obtained where:

-

Y-intercept = 1/Vmax

-

X-intercept = -1/Kм

-

Slope = Kм/Vmax

Table 3: Example Data for Lineweaver-Burk Plot

| 1/[Substrate] (mM⁻¹) | 1/v₀ (µM/min)⁻¹ |

| 20.0 | 0.200 |

| 10.0 | 0.111 |

| 5.0 | 0.067 |

| 2.0 | 0.040 |

| 1.0 | 0.030 |

| 0.5 | 0.025 |

Visualizations

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. fao.org [fao.org]

- 3. coachrom.com [coachrom.com]

- 4. Michaelis–Menten kinetics - Wikipedia [en.wikipedia.org]

- 5. medschoolcoach.com [medschoolcoach.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Michaelis-Menten kinetics of pulmonary endothelial angiotensin converting enzyme in the conscious rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Chymotrypsin-Like Activity in Biological Samples: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chymotrypsin and chymotrypsin-like proteases are a class of serine proteases that play crucial roles in various physiological processes, including digestion, protein degradation, and cellular signaling.[1][2] The dysregulation of their activity has been implicated in numerous diseases, such as pancreatitis, cancer, and neurodegenerative disorders.[3] Consequently, the accurate measurement of chymotrypsin-like activity in biological samples is essential for basic research, disease diagnostics, and the development of therapeutic inhibitors.[1]

This document provides detailed application notes and protocols for measuring chymotrypsin-like activity using various methods, including luminescence, fluorescence, and colorimetric assays. It is intended to guide researchers in selecting the appropriate assay for their specific needs and to provide clear, step-by-step instructions for successful execution.

Assay Principles and Methodologies

The measurement of chymotrypsin-like activity typically relies on the use of synthetic substrates that are specifically cleaved by the enzyme. These substrates consist of a peptide sequence recognized by chymotrypsin, linked to a reporter molecule (e.g., a luminophore, fluorophore, or chromophore). Upon enzymatic cleavage, the reporter molecule is released, leading to a detectable signal that is proportional to the enzyme's activity.

There are three primary types of assays used to measure chymotrypsin-like activity:

-

Luminescent Assays: These assays offer high sensitivity and a broad dynamic range.[4] They often utilize a pro-luciferin substrate that, when cleaved by chymotrypsin-like enzymes, releases aminoluciferin, which is then converted to light by luciferase.[4][5]

-

Fluorometric Assays: These assays are also highly sensitive and involve a peptide substrate conjugated to a fluorophore, which is quenched in the intact molecule. Cleavage of the substrate results in the release of the fluorophore and a measurable increase in fluorescence.[6]

-

Colorimetric Assays: These assays are generally less sensitive than luminescent or fluorometric methods but are often simpler and more cost-effective. They use a chromogenic substrate that releases a colored product upon cleavage, which can be quantified using a spectrophotometer.[7][8][9]

The choice of assay depends on factors such as the required sensitivity, the nature of the biological sample, and the available instrumentation.

Quantitative Data Summary

The following tables summarize key quantitative data for various chymotrypsin-like activity assays.

Table 1: Substrates for Chymotrypsin-Like Activity Assays

| Assay Type | Substrate Name | Peptide Sequence | Reporter Group |

| Luminescent | Suc-LLVY-aminoluciferin | Succinyl-Leucine-Leucine-Valine-Tyrosine | Aminoluciferin |

| Fluorometric | Suc-LLVY-AMC | Succinyl-Leucine-Leucine-Valine-Tyrosine | 7-Amino-4-methylcoumarin (AMC) |

| Fluorometric | LLVY-R110 | Leucine-Leucine-Valine-Tyrosine | Rhodamine 110 |

| Colorimetric | N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) | N-Benzoyl-L-Tyrosine | Ethyl Ester |

| Colorimetric | MeO-Suc-Arg-Pro-Tyr-pNA (S-2586) | Methoxy-Succinyl-Arginine-Proline-Tyrosine | p-Nitroaniline (pNA) |

Table 2: Assay Parameters

| Assay Type | Excitation (nm) | Emission (nm) | Detection Wavelength (nm) | Detection Limit |

| Luminescent | N/A | N/A | Luminescence | High Sensitivity |

| Fluorometric (AMC) | ~380 | ~460 | N/A | As low as 0.01 mU[2] |

| Fluorometric (R110) | 480-500 | 520-530 | N/A | High Sensitivity |

| Colorimetric (BTEE) | N/A | N/A | 256 | N/A |

| Colorimetric (pNA) | N/A | N/A | 405 | 3-60 U/L[8][9] |

Experimental Protocols

Protocol 1: Luminescent Chymotrypsin-Like Activity Assay in Cultured Cells (Proteasome-Glo™ Assay)

This protocol is adapted from the Promega Proteasome-Glo™ Cell-Based Assay.[5][10] This "add-mix-measure" assay is designed to measure the chymotrypsin-like activity of the proteasome directly in multiwell plates of cultured cells.[5][10]

Materials:

-

Proteasome-Glo™ Chymotrypsin-Like Cell-Based Reagent (e.g., Promega G8660, G8661)[10][11]

-

Cultured cells in opaque-walled multiwell plates

-

Luminometer

Procedure:

-

Equilibrate the Proteasome-Glo™ Reagent and the cell plate to room temperature.

-

Reconstitute the Proteasome-Glo™ Luciferin Detection Reagent with the supplied buffer.

-

Add the Suc-LLVY-Glo™ Substrate to the reconstituted Luciferin Detection Reagent to prepare the final Proteasome-Glo™ Reagent.[10] Mix by gentle inversion.

-

Add a volume of the prepared Proteasome-Glo™ Reagent to each well of the cell plate equal to the volume of cell culture medium in the well.

-

Mix the contents of the wells for 1-2 minutes on a plate shaker at a low speed.

-

Incubate at room temperature for 5-10 minutes to allow the luminescent signal to stabilize.[5]

-

Measure the luminescence using a luminometer. The signal is proportional to the chymotrypsin-like activity.[5]

Note: To determine the specific proteasome-dependent activity, it is recommended to include control wells treated with a specific proteasome inhibitor.[12]

Protocol 2: Fluorometric Chymotrypsin Activity Assay in Cell and Tissue Lysates

This protocol is a general method for measuring chymotrypsin activity using a fluorogenic substrate.

Materials:

-

Cell or tissue lysate

-

Chymotrypsin Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.8, containing 10 mM CaCl₂)[13]

-

Selective chymotrypsin inhibitor (for specificity control)

-

96-well black microplate

-

Fluorescence microplate reader

Sample Preparation:

-

For cultured cells, harvest and wash the cells, then resuspend in ice-cold assay buffer.

-

For tissues, homogenize the tissue in ice-cold assay buffer.[2]

-

Lyse the cells or tissue homogenate by sonication or freeze-thaw cycles.

-

Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.[2]

-

Collect the supernatant (lysate) for the assay. Determine the protein concentration of the lysate.

Procedure:

-

Add 5-20 µL of sample lysate to wells of a 96-well plate.[2]

-

For specificity control, add a selective chymotrypsin inhibitor to a separate set of sample wells.

-

Prepare a reaction mix containing the Chymotrypsin Assay Buffer and the fluorogenic substrate.

-

Add the reaction mix to each well to initiate the reaction.

-

Immediately measure the fluorescence intensity kinetically at an excitation of ~380 nm and an emission of ~460 nm.[2][6]

-

The rate of increase in fluorescence is proportional to the chymotrypsin activity.

Protocol 3: Colorimetric Chymotrypsin Activity Assay using N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE)

This protocol is a classic spectrophotometric method for measuring chymotrypsin activity.[16]

Materials:

-

Purified chymotrypsin or biological sample

-

Assay Buffer: 80 mM Tris-HCl, pH 7.8, containing 53 mM CaCl₂

-

Substrate Solution: 1.18 mM N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE) in 63.4% methanol

-

Spectrophotometer with temperature control

Procedure:

-

Equilibrate the spectrophotometer to 25°C.

-

In a quartz cuvette, mix the Assay Buffer and the Substrate Solution.

-

Incubate the mixture in the spectrophotometer for 4-5 minutes to reach thermal equilibrium.[16]

-

Record the blank rate by measuring the absorbance at 256 nm for 1-2 minutes.

-

Add the enzyme solution to the cuvette and mix by inversion.

-

Immediately record the increase in absorbance at 256 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₂₅₆/min) from the initial linear portion of the curve.

-

Chymotrypsin activity is calculated based on the rate of BTEE hydrolysis. One unit of chymotrypsin will hydrolyze 1.0 µmole of BTEE per minute at pH 7.8 at 25°C.

Visualizations

Caption: Workflow for the luminescent chymotrypsin-like activity assay.

Caption: Role of chymotrypsin-like activity in the proteasome pathway.

Conclusion

The methods described in this document provide robust and reliable means to measure chymotrypsin-like activity in a variety of biological samples. The choice of assay should be guided by the specific research question, the nature of the sample, and the available resources. By following these detailed protocols, researchers can obtain accurate and reproducible data to advance their understanding of the roles of chymotrypsin-like proteases in health and disease.

References

- 1. What are Chymotrypsin inhibitors and how do they work? [synapse.patsnap.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Chymotrypsin Reduces the Severity of Secretagogue-induced Pancreatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteasome-Glo™ Assays [worldwide.promega.com]

- 5. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]

- 6. Chymotrypsin Substrate II, Fluorogenic [sigmaaldrich.com]

- 7. A sensitive colorimetric assay for various proteases using naphthyl ester derivatives as substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. coachrom.com [coachrom.com]

- 9. Chymotrypsin - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 10. promega.com [promega.com]

- 11. biocompare.com [biocompare.com]

- 12. Cell-line-specific high background in the Proteasome-Glo assay of proteasome trypsin-like activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Detection of Chymotrypsin by Optical and Acoustic Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chymotrypsin specific Substrates › PeptaNova [peptanova.de]

- 15. Measurement of the Multiple Activities of 26S Proteasomes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Chymotrypsin - Assay | Worthington Biochemical [worthington-biochem.com]

Preparation of Ala-Ala-Phe-p-Nitroanilide Stock Solution: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of a stock solution of the chromogenic peptide substrate, Ala-Ala-Phe-p-nitroanilide. This substrate is pivotal for the kinetic analysis of various proteases, including chymotrypsin and elastase, which are significant targets in drug development. Adherence to this protocol will ensure the reproducibility and accuracy of enzymatic assays.

Introduction

Ala-Ala-Phe-p-nitroanilide is a synthetic tripeptide covalently linked to a p-nitroaniline (pNA) molecule. It serves as a chromogenic substrate for several proteases. Enzymatic cleavage of the amide bond between the phenylalanine residue and the p-nitroaniline group releases the yellow chromophore, p-nitroaniline. The rate of p-nitroaniline release, which can be monitored spectrophotometrically at 405 nm, is directly proportional to the enzyme's activity. Accurate preparation of the substrate stock solution is a critical first step for reliable and consistent results in enzymatic assays.

Chemical and Physical Properties

A comprehensive summary of the key chemical and physical properties of Ala-Ala-Phe-p-nitroanilide is presented in Table 1. This data is essential for accurate concentration calculations and for understanding the substrate's handling and storage requirements.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₅N₅O₅ | [1] |

| Molecular Weight | 427.46 g/mol | [1] |

| CAS Number | 61043-41-2 | [2][3] |

| Appearance | White to off-white solid/powder | [4] |

| Storage (Solid) | 2-8°C | [5] |

Table 1: Chemical and physical properties of Ala-Ala-Phe-p-nitroanilide.

Recommended Protocol for Stock Solution Preparation

While specific solubility data for Ala-Ala-Phe-p-nitroanilide is not widely published, protocols for structurally similar p-nitroanilide peptide substrates recommend the use of organic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The following protocol is based on these established practices.

3.1. Materials

-

Ala-Ala-Phe-p-nitroanilide powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes

3.2. Procedure

-

Equilibration: Before opening, allow the vial of Ala-Ala-Phe-p-nitroanilide powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.

-

Weight Determination: Accurately weigh the desired amount of the peptide powder.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM or 20 mM).

-

Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution if necessary.

-

Aliquotting: Dispense the stock solution into smaller, single-use aliquots in microcentrifuge tubes. This minimizes the number of freeze-thaw cycles, which can degrade the substrate.

-

Storage: Store the aliquots at -20°C or -80°C for long-term storage. When stored properly, stock solutions in DMSO are generally stable for several months.

3.3. Example Calculation for a 10 mM Stock Solution

To prepare a 10 mM stock solution of Ala-Ala-Phe-p-nitroanilide (MW = 427.46 g/mol ):

-

Mass (in g) = Molarity (in mol/L) x Volume (in L) x Molecular Weight (in g/mol )

-

For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:

-

Mass = 0.01 mol/L x 0.001 L x 427.46 g/mol = 0.0042746 g = 4.27 mg

-

-

Therefore, dissolve 4.27 mg of Ala-Ala-Phe-p-nitroanilide in 1 mL of DMSO to make a 10 mM stock solution.

Experimental Workflow and Diagrams

The general workflow for preparing and using the Ala-Ala-Phe-p-nitroanilide stock solution in an enzymatic assay is depicted below.

Caption: Workflow for preparing and using Ala-Ala-Phe-p-nitroanilide stock solution.

Application in Enzymatic Assays

The prepared stock solution is typically diluted to a final working concentration in an appropriate assay buffer immediately before use. The final concentration of the substrate should be optimized based on the specific enzyme and experimental conditions, often around the Michaelis constant (Km) of the enzyme for the substrate. The enzymatic reaction is initiated by the addition of the enzyme, and the increase in absorbance at 405 nm is monitored over time using a spectrophotometer or plate reader.

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the solid compound and its solutions.

-

DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with care in a well-ventilated area.

-

Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[6]

References

- 1. labor.com.tr [labor.com.tr]

- 2. ala-ala-phe-pna suppliers USA [americanchemicalsuppliers.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Sigma Aldrich Fine Chemicals Biosciences N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide | Fisher Scientific [fishersci.com]

- 5. Ala-Ala-Phe p-nitroanilide [myskinrecipes.com]

- 6. olitecn.gr [olitecn.gr]

Application Note: A Guide to Calculating Enzyme Activity Units from p-Nitroanilide Absorbance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of enzyme activity is a cornerstone of biochemical and pharmacological research. A widely used method for assaying proteolytic and other hydrolytic enzymes involves chromogenic substrates that release p-nitroanilide (pNA) upon enzymatic cleavage. The liberated pNA has a distinct yellow color with a strong absorbance at specific wavelengths, providing a straightforward and sensitive spectrophotometric method for monitoring enzyme kinetics. This application note provides a detailed protocol and the theoretical background for calculating enzyme activity units from pNA absorbance measurements.

Principle of the Assay

The assay relies on a synthetic substrate in which a peptide or other chemical moiety is linked to p-nitroaniline via an amide bond. In the presence of the specific enzyme, this bond is hydrolyzed, releasing the pNA chromophore. The rate of pNA release is directly proportional to the enzyme's activity under the given conditions. The concentration of the released pNA is quantified by measuring the increase in absorbance at its maximal absorption wavelength (typically 405 nm or 410 nm) and applying the Beer-Lambert Law.

The Beer-Lambert Law

The Beer-Lambert Law is fundamental to this assay. It states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The formula is expressed as:

A = εcl

Where:

-

A is the absorbance (unitless)

-

ε (epsilon) is the molar extinction coefficient of the absorbing substance (in M⁻¹cm⁻¹)

-

c is the concentration of the substance (in M)

-

l is the path length of the cuvette (typically 1 cm)

Key Quantitative Data

The accurate calculation of enzyme activity is dependent on precise values for the molar extinction coefficient of p-nitroanilide. It's important to note that this value can be influenced by pH and the composition of the assay buffer.[1]

| Parameter | Value | Wavelength | Reference |

| Molar Extinction Coefficient (ε) of p-nitroanilide | 9,960 M⁻¹cm⁻¹ | 405 nm | [2] |

| Molar Extinction Coefficient (ε) of p-nitroanilide | 8,800 M⁻¹cm⁻¹ | 410 nm | [3][4] |

| Standard Enzyme Unit (U) Definition | 1 µmol of substrate converted per minute | N/A | [5][6] |

For the calculations in this application note, we will use a molar extinction coefficient of 9,960 M⁻¹cm⁻¹ at 405 nm .

Experimental Protocols

Materials and Reagents

-

Spectrophotometer (plate reader or cuvette-based) capable of measuring absorbance at 405 nm.

-

Constant temperature incubator or water bath.

-

Cuvettes or 96-well microplates.

-

Enzyme solution (of unknown activity).

-

Chromogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide for chymotrypsin).

-

Assay Buffer (e.g., Tris-HCl, Phosphate buffer at the optimal pH for the enzyme).

-

Stop Solution (e.g., 80% acetic acid) for endpoint assays.

General Protocol for a Kinetic Assay

-

Prepare Reagents : Prepare the assay buffer and the chromogenic substrate solution at the desired concentration in the assay buffer.

-

Set up the Spectrophotometer : Set the spectrophotometer to read absorbance at 405 nm and equilibrate the measurement chamber to the desired assay temperature (e.g., 37°C).

-